N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine
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Overview
Description
N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine is a complex organic compound that features a combination of methoxy, tetrazole, benzyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the tetrazole moiety through the reaction of phenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a methoxy-substituted benzyl halide in the presence of a base to form the intermediate compound. Finally, this intermediate is reacted with pyridin-4-ylmethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-methoxy-4-formylbenzyl(pyridin-4-ylmethyl)amine, while reduction of a nitro group can produce 3-methoxy-4-aminobenzyl(pyridin-4-ylmethyl)amine.
Scientific Research Applications
Chemistry
In chemistry, N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical research.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it a valuable component in the design of catalysts, sensors, and other advanced materials.
Mechanism of Action
The mechanism of action of N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing the compound to mimic the interactions of natural ligands with their targets. The methoxy and pyridinyl groups can further modulate the compound’s binding affinity and specificity, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzylamine
- 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl(pyridin-4-ylmethyl)amine
- 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(pyridin-3-ylmethyl)amine
Uniqueness
N-{3-methoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(4-pyridinylmethyl)amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and stability, while the tetrazole moiety provides strong binding interactions with biological targets. The pyridinyl group further contributes to its versatility, allowing for a wide range of applications in different fields.
Properties
Molecular Formula |
C21H20N6O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C21H20N6O2/c1-28-20-13-17(15-23-14-16-9-11-22-12-10-16)7-8-19(20)29-21-24-25-26-27(21)18-5-3-2-4-6-18/h2-13,23H,14-15H2,1H3 |
InChI Key |
QGHUPJWLQZTMFA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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